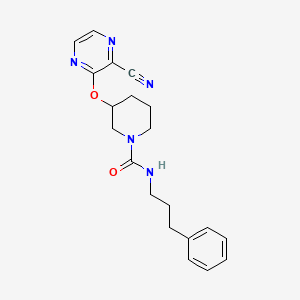
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.
Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is explored as a PET radiotracer specific for CSF1R, a microglia-specific marker. Its application allows for the noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This advancement is particularly significant for understanding neuroinflammation's role in neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases, providing a valuable tool for the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Renin Inhibitors
The compound has been part of the synthesis and optimization efforts in the development of novel renin inhibitors. These inhibitors have shown significant blood pressure lowering effects in hypertensive animal models, highlighting their potential for treating conditions associated with high blood pressure (Mori et al., 2013).
Anticancer and Anti-inflammatory Applications
Research into water-mediated synthesis of related compounds has revealed their potential in anticancer and anti-inflammatory applications. The synthesized compounds have been evaluated for their non-linear optical (NLO) properties and molecular docking analyses, suggesting their role in inhibiting tubulin polymerization, which may contribute to anticancer activity (Jayarajan et al., 2019).
PARP Inhibitors for BRCA-1 and -2 Mutant Tumors
Another significant application is in the development of PARP inhibitors for the treatment of cancers with BRCA-1 and BRCA-2 deficiencies. These inhibitors have shown to be effective in inhibiting proliferation of cancer cells with these mutations, offering a promising therapeutic strategy (Jones et al., 2009).
Neuroinflammation Imaging
The synthesis and evaluation of F-labeled ligands for PET imaging of CSF1R have also been a crucial area of research. These developments are aimed at improving the diagnosis and understanding of neurodegenerative diseases through the specific imaging of neuroinflammation markers, offering insights into disease progression and the effectiveness of therapeutic interventions (Lee et al., 2022).
Eigenschaften
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYKPERVXCOSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

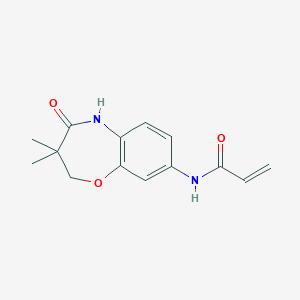
![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)
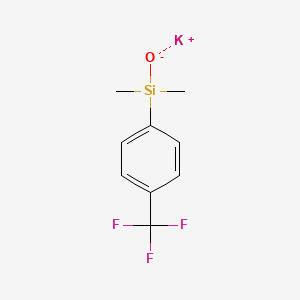
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)

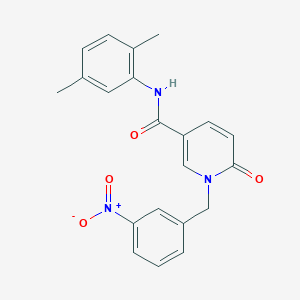
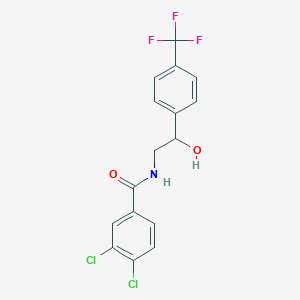

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)